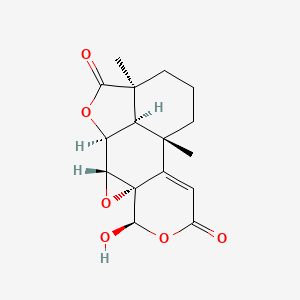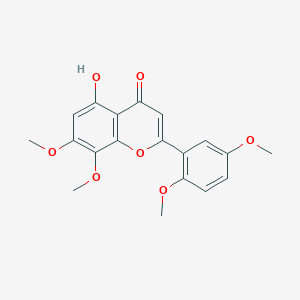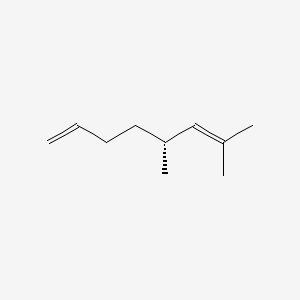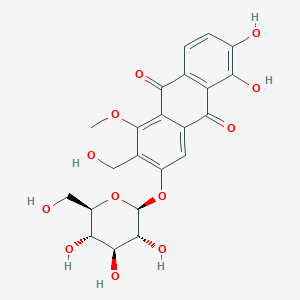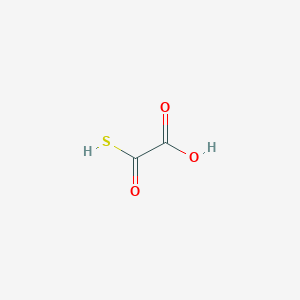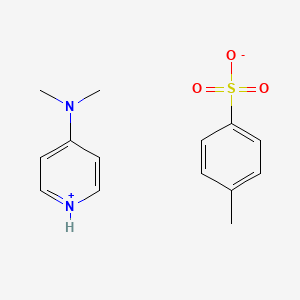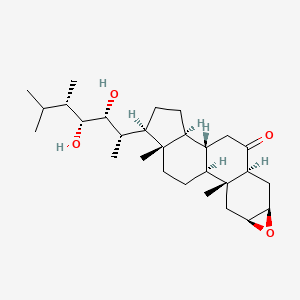
Secasterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secasterone is an ergostanoid.
Secasterone is a natural product found in Secale cereale with data available.
Applications De Recherche Scientifique
Identification and Characterization
Secasterone, identified as a brassinosteroid in various plants, represents a significant advancement in the understanding of plant steroids. For example, Schmidt et al. (1995) discovered secasterone in Secale cereale (rye) seeds, marking it as the first naturally occurring brassinosteroid with a 2,3-epoxy function, which was a notable contribution to the field of phytochemistry (Schmidt et al., 1995). Similarly, Friebe et al. (1999) identified 24-epi-secasterone in Lychnis viscaria seeds, expanding the known range of brassinosteroids in plants (Friebe et al., 1999).
Biosynthesis Pathways
Understanding the biosynthesis pathways of secasterone is crucial for plant biology. Antonchick et al. (2005) demonstrated the role of secasterone in the biosynthesis of castasterone in Secale cereale seedlings, using LC-ESI-MS for analysis (Antonchick et al., 2005). In a similar vein, Antonchick et al. (2003) identified two new brassinosteroids, including secasterone, in rye seedlings, indicating a biosynthetic route via teasterone/typhasterol to 2,3-epoxybrassinosteroids (Antonchick et al., 2003).
Synthesis and Bioactivity
The synthesis of secasterone and its bioactivity is another area of interest. Voigt et al. (1995) synthesized secasterone, along with other epimeric 2,3-epoxybrassinosteroids, discussing their bioactivity, which is significant for developing plant growth regulators and understanding plant physiology (Voigt et al., 1995).
Propriétés
Formule moléculaire |
C28H46O4 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(1S,2R,4S,6R,8S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-9-one |
InChI |
InChI=1S/C28H46O4/c1-14(2)15(3)25(30)26(31)16(4)18-7-8-19-17-11-22(29)21-12-23-24(32-23)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-31H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1 |
Clé InChI |
WDGGOKUICSKRHH-UWDHJCPDSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]5[C@@H](C4)O5)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
SMILES canonique |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC5C(C4)O5)C)C)O)O |
Synonymes |
(22R,23R,24S)-22,23-dihydroxy-2alpha,3alpha-epoxy-24-methyl-5alpha-cholest-6-one 2,3-diepisecasterone secasterone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



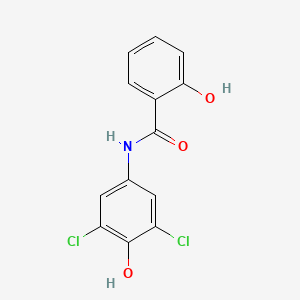

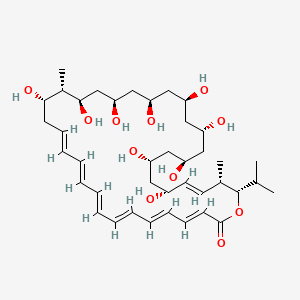
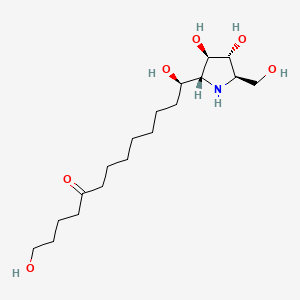
![2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester](/img/structure/B1251745.png)
